6-(2-Bromophenyl)pyrimidin-4-amine 6-(2-Bromophenyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1251339-27-1
VCID: VC3056277
InChI: InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
SMILES: C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Br
Molecular Formula: C10H8BrN3
Molecular Weight: 250.09 g/mol

6-(2-Bromophenyl)pyrimidin-4-amine

CAS No.: 1251339-27-1

Cat. No.: VC3056277

Molecular Formula: C10H8BrN3

Molecular Weight: 250.09 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Bromophenyl)pyrimidin-4-amine - 1251339-27-1

Specification

CAS No. 1251339-27-1
Molecular Formula C10H8BrN3
Molecular Weight 250.09 g/mol
IUPAC Name 6-(2-bromophenyl)pyrimidin-4-amine
Standard InChI InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
Standard InChI Key DCPITJMDMBNDLB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Br
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Br

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

6-(2-Bromophenyl)pyrimidin-4-amine consists of a pyrimidine ring with an amino group at the 4-position and a 2-bromophenyl substituent at the 6-position. This structural arrangement creates a compound with potential for specific molecular interactions relevant to drug development.

Table 1: Chemical Identity and Properties of 6-(2-Bromophenyl)pyrimidin-4-amine

PropertyDescription
Chemical Name6-(2-Bromophenyl)pyrimidin-4-amine
Molecular FormulaC10H8BrN3
CAS Number1251339-27-1
Molecular Weight250.10 g/mol
Physical AppearanceSolid
Structural ClassificationBromophenyl-substituted aminopyrimidine

The molecular structure features a pyrimidine ring with characteristic nitrogen atoms at positions 1 and 3, providing potential hydrogen bond acceptor sites. The amino group at position 4 can function as a hydrogen bond donor, while the bromophenyl group at position 6 contributes to the compound's lipophilicity and potential for halogen bonding interactions .

Structural Features and Related Compounds

Synthetic Methodologies

Synthetic ApproachKey ReagentsReaction ConditionsPotential Yield
Chalcone-Guanidine Condensation2-Bromophenyl chalcone and guanidineBasic conditions, reflux in ethanolModerate to high
Direct Cyclization2-Bromophenyl enones and amidine derivativesBase-catalyzed cyclizationModerate
Cross-coupling ApproachesHalopyrimidines and organoboronic acidsPalladium-catalyzed couplingVariable

Synthesis Based on Related Compounds

The synthesis of structurally similar pyrimidine derivatives often involves the reaction of α,β-unsaturated ketones (chalcones) with guanidine or other amidine derivatives under basic conditions. For example, the synthesis of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines involves the reaction of (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in the presence of lithium hydroxide in refluxing ethanol .

A proposed adaptation of this methodology for 6-(2-Bromophenyl)pyrimidin-4-amine might involve:

  • Preparation of a chalcone intermediate containing the 2-bromophenyl moiety

  • Reaction with an appropriate amidine derivative to form the pyrimidine ring

  • Strategic functionalization to introduce the amino group at the 4-position

Alternative approaches might include palladium-catalyzed cross-coupling reactions using preformed pyrimidine structures and organoboronic acids or other organometallic reagents bearing the bromophenyl group.

Analytical Characterization

Spectroscopic Analysis

Characterization of 6-(2-Bromophenyl)pyrimidin-4-amine would typically involve multiple spectroscopic techniques. Drawing from data available for related compounds, the following spectroscopic characteristics might be expected:

Table 3: Predicted Spectroscopic Characteristics of 6-(2-Bromophenyl)pyrimidin-4-amine

Analytical TechniqueExpected Features
IR SpectroscopyN-H stretching vibrations (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), C-Br stretching (550-650 cm⁻¹)
¹H NMRAromatic protons (7.2-8.0 ppm), pyrimidine H-2 and H-5 (8.0-9.0 ppm), NH₂ protons (5.0-6.0 ppm)
¹³C NMRPyrimidine carbon signals (155-165 ppm), aromatic carbons (120-140 ppm), C-Br (~120 ppm)
Mass SpectrometryMolecular ion peak [M]⁺ at m/z 250, isotope pattern characteristic of bromine

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be a valuable method for analyzing the purity of 6-(2-Bromophenyl)pyrimidin-4-amine. Based on methodologies developed for related compounds such as N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, a viable approach might involve:

  • Column: C18 (4.6 mm × 250 mm, 5.0 μm)

  • Mobile phase: Methanol/water mixture (potentially in 80:20 ratio)

  • Flow rate: 1 mL/min

  • Detection: UV at approximately 250 nm

Such a method would likely provide effective separation and quantification of 6-(2-Bromophenyl)pyrimidin-4-amine with good linearity, precision, and accuracy.

Structural FeaturePotential Contribution to Activity
Pyrimidine CoreDNA/RNA interactions, enzyme binding
4-Amino GroupHydrogen bonding, solubility enhancement
2-Bromophenyl GroupLipophilicity, halogen bonding, protein binding
Position of BromineConformational effects, receptor specificity

The ortho position of the bromine atom on the phenyl ring likely influences the conformational flexibility of the molecule, potentially affecting its binding to biological targets. Additionally, the 4-amino group provides potential for hydrogen bonding interactions with biological receptors or enzyme active sites.

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